Isotridecyl phosphate

Description

Evolution of Alkyl Phosphate (B84403) Ester Chemistry in Academic Discourse

The study of alkyl phosphate esters is a field with a long history, dating back over a century. acs.org Initially, the focus was on the synthesis and basic characterization of simple trialkyl and triaryl phosphates. acs.org Over time, particularly from the mid-20th century onwards, the commercial and academic interest in these compounds grew substantially. epa.gov This was fueled by the discovery of their utility in a wide range of industrial applications, including as plasticizers, gasoline additives, and hydraulic fluids. epa.govwikipedia.org

The academic discourse surrounding alkyl phosphate esters has evolved to address the demand for materials with specific properties. This has led to research into more complex structures, including mixed alkyl aryl phosphates and esters derived from branched alcohols like isotridecanol. acs.orgsioc-journal.cn The development of sophisticated analytical techniques has enabled a deeper understanding of the structure-property relationships within this class of compounds. Modern research often focuses on fine-tuning the molecular architecture of alkyl phosphate esters to optimize their performance in specific applications, such as enhancing biodegradability or improving thermal stability. aip.org

Structural Variants and Nomenclature within Isotridecyl Phosphates

Isotridecyl phosphate is not a single, discrete molecule but rather a mixture of compounds due to the isomeric nature of the isotridecyl alcohol precursor and the potential for different degrees of esterification with phosphoric acid. This leads to several structural variants, each with its own set of properties and applications. The primary forms are monothis compound and dithis compound, along with their ethoxylated derivatives. ncats.io

Monothis compound Forms

Monothis compound, also referred to as isotridecyl dihydrogen phosphate, consists of one isotridecyl group attached to a phosphate moiety. chemwhat.comnih.gov This structure imparts both a hydrophobic (the alkyl chain) and a hydrophilic (the phosphate head) character, making it an effective surfactant. ontosight.ai It is utilized in various formulations for its emulsifying and surface tension-modifying properties. ontosight.ai

Table 1: Properties of Monothis compound

| Property | Value |

|---|---|

| Molecular Formula | C13H29O4P echemi.com |

| Molecular Weight | 280.34 g/mol nih.gov |

| Appearance | Liquid nih.gov |

| Topological Polar Surface Area | 66.8 Ų nih.gov |

| Hydrogen Bond Donor Count | 2 echemi.com |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 12 echemi.com |

Note: Some properties are computed and may vary depending on the specific isomer.

Dithis compound Forms

Dithis compound features two isotridecyl groups esterified to the phosphoric acid molecule. nih.govdrugfuture.com This structure significantly increases the hydrophobic nature of the compound compared to its mono-ester counterpart. Dithis compound and its salts, such as potassium dithis compound, are used as emulsifiers and stabilizers in industrial applications like lubricants and metalworking fluids. ontosight.ai

Table 2: Properties of Dithis compound

| Property | Value |

|---|---|

| Molecular Formula | C26H55O4P nih.gov |

| Molecular Weight | 462.7 g/mol |

| Compound Name | bis(11-methyldodecyl) hydrogen phosphate uni.lu |

| InChIKey | GMPXNGPHBIHLON-UHFFFAOYSA-N uni.lu |

| XlogP (predicted) | 10.7 uni.lu |

Note: Some properties are computed and may vary depending on the specific isomer.

Ethoxylated this compound Derivatives

To modify the solubility and surfactant properties of isotridecyl phosphates, the isotridecyl alcohol can be ethoxylated before being phosphated. This introduces poly(oxyethylene) chains between the alkyl group and the phosphate head. The resulting ethoxylated this compound derivatives are anionic surfactants with a wide range of properties depending on the degree of ethoxylation. pcc.euccdtec.com They exhibit excellent thermal stability and are effective in high-temperature and high-alkalinity conditions, making them suitable for use as emulsifiers in metal cleaning, penetrants, and detergents. ccdtec.com

Interdisciplinary Significance in Chemical Sciences and Engineering

The versatility of this compound and its derivatives has led to their application across multiple disciplines within chemical sciences and engineering.

Surfactant and Colloid Science: The amphiphilic nature of these compounds makes them a subject of study for their aggregation behavior, micelle formation, and interfacial properties. ontosight.aiontosight.ai This is fundamental to their use as emulsifiers and detergents. ccdtec.com

Materials Science: As additives, they can modify the properties of polymers and plastics, acting as plasticizers and flame retardants. ontosight.aiwikipedia.org Their ability to form protective films is also utilized in corrosion inhibition. nih.govontosight.ai

Tribology and Lubricant Technology: Isotridecyl phosphates are incorporated into lubricant formulations to enhance their anti-wear properties and reduce friction between moving parts. ontosight.ainih.gov

Chemical Engineering: The synthesis and production of isotridecyl phosphates involve classic chemical engineering principles, including reaction kinetics, reactor design, and separation processes. researchgate.netgoogle.com Their application in industrial processes such as metalworking and textile treatment highlights their practical engineering significance. ontosight.aiccdtec.com

The ongoing research in these areas continues to uncover new applications and refine the performance of this compound-based materials, underscoring their importance in both academic and industrial chemistry.

Table 3: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C13H31O5P / C39H81O4P (depending on ester form) ontosight.ailookchem.com |

| Monothis compound | C13H29O4P echemi.com |

| Dithis compound | C26H55O4P nih.gov |

| Potassium dithis compound | C26H54KO4P ontosight.ai |

| Ethoxylated this compound | Varies with ethoxylation pcc.eu |

| Phosphoric acid | H3PO4 nih.gov |

| Isotridecyl alcohol | C13H28O |

| Phosphorus pentoxide | P2O5 google.com |

| Trialkyl phosphates | Varies |

| Triaryl phosphates | Varies |

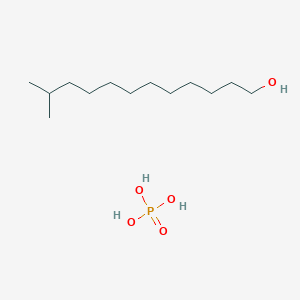

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52933-07-0 |

|---|---|

Molecular Formula |

C13H31O5P |

Molecular Weight |

298.36 g/mol |

IUPAC Name |

11-methyldodecan-1-ol;phosphoric acid |

InChI |

InChI=1S/C13H28O.H3O4P/c1-13(2)11-9-7-5-3-4-6-8-10-12-14;1-5(2,3)4/h13-14H,3-12H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

BZZRUHJGDOBTJL-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCCCCO.OP(=O)(O)O |

Canonical SMILES |

CC(C)CCCCCCCCCCO.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Understanding in Isotridecyl Phosphate Production

Phosphorylation Reactions and Reaction Pathways

The production of isotridecyl phosphate (B84403) involves the reaction of isotridecyl alcohol with a suitable phosphorylating agent. Several key reagents and pathways are utilized in industrial settings, each with distinct advantages and resulting product compositions.

Phosphorus pentoxide (P₂O₅) is a powerful dehydrating and phosphorylating agent used in the synthesis of alkyl phosphates. The reaction of isotridecyl alcohol with P₂O₅ typically yields a mixture of mono- and di-isotridecyl phosphates. shreechem.in The reaction mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus atom of P₂O₅. This process is generally exothermic and leads to the formation of a complex mixture that includes not only the desired phosphate esters but also unreacted alcohol and free phosphoric acid. shreechem.inontosight.ai

The reaction with P₂O₅ is often designed to produce an approximate 1:1 molar ratio of monoester to diester. shreechem.in However, the final composition is a complex mixture containing a significant proportion of the more oil-soluble diester, along with residual alcohol (typically 5%–15%) and free phosphoric acid (4%–8%). shreechem.in The formation of pyrophosphate bonds can also occur, which may increase the viscosity of the product. researchgate.net To address this, water can be added to hydrolyze these pyrophosphates. researchgate.net

A typical industrial process might involve reacting one mole of phosphorus pentoxide with 0.3 to 2 moles of the alcohol. google.com The temperature is carefully controlled, for instance, by adding P₂O₅ over a period of time while maintaining the temperature between 70-95°C, followed by a heating period at a higher temperature, such as 120-130°C, to ensure the reaction goes to completion. google.com

Polyphosphoric acid (PPA) is another widely used reagent for the phosphorylation of alcohols. cir-safety.orggoogle.com PPA is a viscous liquid that is a mixture of orthophosphoric acid, pyrophosphoric acid, and higher linear polyphosphoric acids. researchgate.netatamanchemicals.com Its use in the synthesis of isotridecyl phosphate generally favors the formation of the monoester over the diester. shreechem.in

Syntheses using PPA tend to yield phosphate esters with a higher monoester-to-diester ratio compared to those using P₂O₅. shreechem.in These reactions also result in higher levels of free phosphoric acid (10%–20%) and lower amounts of residual alcohol (3%–10%). shreechem.in The reaction conditions, such as temperature and the concentration of the PPA, can be adjusted to influence the final product composition. researchgate.net For instance, the monoalkyl to dialkyl phosphate ratio increases with increasing reaction temperature and decreasing strength of the polyphosphoric acid. researchgate.net

A process for preparing a phosphoric monoester with high purity involves a two-step reaction. First, the alcohol is reacted with polyphosphoric acid at a temperature between 60°C and 100°C. In the second step, phosphorus pentoxide is added, and the reaction is continued at the same temperature range. researchgate.net

Direct esterification of alcohols with orthophosphoric acid (H₃PO₄) is a potential route for synthesizing alkyl phosphates. google.com However, this reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of esters. google.com The process can be facilitated by using a water-entraining agent, such as toluene (B28343) or xylene, and a substoichiometric quantity of a basic inorganic or organic compound. google.com

The reaction involves heating the alcohol and orthophosphoric acid in the presence of the catalyst and entraining agent, with the continuous removal of the water-azeotrope. Unreacted alcohol can be removed from the reaction mixture by vacuum distillation. google.com The resulting phosphate esters can be converted into their salts for various applications. google.com

Phosphorus oxychloride (POCl₃) is a highly reactive phosphorylating agent that can be used to synthesize alkyl phosphates. google.comsmolecule.com The reaction of POCl₃ with an alcohol proceeds via nucleophilic substitution, where the alcohol's hydroxyl group attacks the phosphorus atom, displacing chloride ions. This reaction can be used to produce dialkyl phosphates by reacting two equivalents of the alcohol with one equivalent of POCl₃, followed by hydrolysis of the intermediate phosphoroxychloride. cir-safety.org

A common procedure involves reacting phosphorus oxychloride with a primary alcohol and a base, such as triethylamine, in a solvent like toluene. The base neutralizes the hydrogen chloride (HCl) that is formed as a byproduct. organic-chemistry.org This is followed by hydrolysis, for example, with steam, to yield the dialkyl phosphate. organic-chemistry.org This method is noted for producing dialkyl phosphates in good yield and high purity, substantially free from trialkyl phosphate impurities. organic-chemistry.org However, this approach is generally limited to primary alcohols, as secondary and tertiary alcohols tend to give low or no yield. organic-chemistry.org

Control of Esterification Selectivity: Mono- vs. Di-ester Formation

The relative proportion of mono- and di-isotridecyl phosphate in the final product is a critical factor that determines its functional properties, such as emulsification, detergency, and solubility. Controlling this selectivity is a key aspect of the manufacturing process.

The stoichiometric ratio of the alcohol to the phosphorylating agent is a primary lever for controlling the mono- to di-ester ratio.

When using phosphorus pentoxide (P₂O₅) , a higher alcohol-to-P₂O₅ molar ratio will generally favor the formation of the diester. Conversely, a lower ratio tends to produce more monoester. Industrial processes often target a specific ratio to achieve the desired product mix. shreechem.in

With polyphosphoric acid (PPA) , adjusting the reactant ratios also influences the ester distribution. A higher concentration of alcohol relative to PPA will lead to a greater proportion of diester. The strength of the polyphosphoric acid used, which is related to its P₂O₅ content, also plays a role; stronger PPA can lead to a different ester profile. researchgate.net

In reactions involving phosphorus oxychloride (POCl₃) , the stoichiometry is crucial. Reacting one mole of POCl₃ with approximately two moles of alcohol is the basis for producing dialkyl phosphates. cir-safety.org Using a significant excess of the alcohol can be employed to drive the reaction towards the formation of trialkyl phosphates. google.com

The concentration of the reactants in the reaction medium can also affect the selectivity. Higher concentrations can influence the reaction kinetics and the equilibrium position, thereby altering the final product distribution.

Table 1: Influence of Phosphorylating Agent on this compound Composition

| Phosphorylating Agent | Predominant Ester Formed | Typical Residual Alcohol | Typical Free Phosphoric Acid |

|---|---|---|---|

| Phosphorus Pentoxide (P₂O₅) | Mixture, often rich in diester shreechem.in | 5% - 15% shreechem.in | 4% - 8% shreechem.in |

| Polyphosphoric Acid (PPA) | Higher monoester to diester ratio shreechem.in | 3% - 10% shreechem.in | 10% - 20% shreechem.in |

| Phosphorus Oxychloride (POCl₃) | Primarily diester (with 2:1 alcohol:POCl₃ ratio) cir-safety.org | Varies with process | N/A (HCl is byproduct) |

Kinetic and Thermodynamic Control in Phosphorylation

The phosphorylation of isotridecyl alcohol is a process where the principles of kinetic and thermodynamic control dictate the product distribution. The reaction can yield a mixture of mono-, di-, and triesters of phosphoric acid.

The relative amounts of these esters are influenced by factors such as the choice of phosphating agent, reaction temperature, and stoichiometry. For instance, using phosphorus pentoxide (P4O10) as the phosphating agent typically results in an equimolar mixture of mono- and diesters under kinetically controlled conditions. researchgate.net This is because the initial reaction of the alcohol with P4O10 is rapid and forms a reactive intermediate that can then react with another alcohol molecule.

Conversely, thermodynamic equilibrium can be favored by adjusting reaction conditions, such as prolonged reaction times or elevated temperatures, which may lead to a different product distribution. The inherent steric hindrance of the branched isotridecyl group also plays a significant role in the kinetics of the reaction, influencing the accessibility of the hydroxyl group for phosphorylation. shreechem.in

Post-Esterification Derivatization Strategies

Further functionalization of the initial phosphate ester products can be carried out to modify their properties for specific applications. These strategies primarily include the ethoxylation of the alcohol precursor and the formation of salts from the acidic phosphate esters.

Ethoxylation and Alkoxylation of Isotridecyl Alcohol Precursors

A common industrial practice involves the ethoxylation of isotridecyl alcohol prior to phosphorylation. This process entails reacting isotridecyl alcohol with ethylene (B1197577) oxide, typically under catalytic conditions at elevated temperatures (100–150°C) and pressures. This reaction results in the formation of isotridecyl alcohol ethoxylates, which are then phosphorylated.

The addition of ethylene oxide chains to the alcohol introduces hydrophilicity to the molecule. The length of the ethoxy chain can be controlled, allowing for the fine-tuning of the resulting phosphate ester's surfactant properties, such as its emulsification and dispersion capabilities. researchgate.net Alkoxylation, a more general term, can also be employed using other alkylene oxides to achieve different solubility and performance characteristics.

Salt Formation of Acidic Phosphate Esters

This compound is an acidic compound due to the presence of the phosphate group. The acidic mono- and di-esters can be neutralized with various bases to form salts. This process is a straightforward acid-base reaction.

Commonly used bases include alkali metal hydroxides (e.g., sodium hydroxide (B78521) or potassium hydroxide) and various amines. cir-safety.org The resulting salts exhibit different solubility profiles and are often more stable and easier to handle than the free acids. The choice of the neutralizing base can impact the final product's application, for instance, in creating specific metal-working fluids or corrosion inhibitors. ontosight.ai

Catalysis and Reaction Optimization in this compound Synthesis

The efficiency and selectivity of this compound synthesis are significantly influenced by the choice of catalyst and the optimization of reaction parameters.

Several phosphating agents are used, each with distinct reactivity. Polyphosphoric acid (PPA) is widely employed and is known to favor the formation of monoesters. researchgate.netshreechem.inatamanchemicals.com Phosphorus pentoxide (P4O10), a highly reactive and powerful dehydrating agent, is also a common choice. researchgate.netennoreindiachemicals.comtradeindia.com Phosphorus oxychloride (POCl3) can also be used, often in the presence of an HCl acceptor like pyridine, to produce phosphate esters. wikipedia.orgpcc.eu

Reaction optimization involves controlling parameters such as temperature, pressure, and reactant molar ratios to maximize the yield of the desired phosphate ester and minimize side reactions. For example, the reaction with PPA is often conducted at controlled temperatures to manage the exothermic nature of the reaction and to influence the mono- to di-ester ratio. atamanchemicals.com The use of solvents can also play a role in managing reaction viscosity and facilitating heat transfer. ccsenet.org

Below is a table summarizing the common phosphating agents and their general impact on the product distribution:

| Phosphating Agent | Typical Product Characteristics |

| Polyphosphoric Acid (PPA) | Higher ratio of monoester to diester. shreechem.in |

| Phosphorus Pentoxide (P4O10) | Tends to produce a 1:1 molar ratio of monoester to diester. shreechem.in |

| Phosphorus Oxychloride (POCl3) | Can be used to synthesize dialkyl phosphates. cir-safety.org |

Chemical Reactivity and Mechanistic Investigations of Isotridecyl Phosphates

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of a phosphate (B84403) ester is a critical parameter determining its utility and environmental fate. Hydrolysis involves the cleavage of the ester bond, typically leading to the formation of an alcohol and phosphoric acid or its partially esterified derivatives. For isotridecyl phosphate, this process can be influenced by several factors, including pH and the unique structure of the isotridecyl group.

The rate of hydrolysis for phosphate esters is highly dependent on pH. mst.edu In neutral or mildly acidic aqueous environments (pH 5.0–7.0), the ester bond is generally resistant to cleavage, and the hydrolysis process is exceedingly slow. mst.edugoogle.com However, the degradation rate increases significantly under alkaline conditions (pH > 9.0). mst.edugoogle.com This pH-dependent reactivity is a hallmark of phosphate esters and can be attributed to two primary catalytic mechanisms:

Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. This facilitates the nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: In alkaline solutions, the hydroxide (B78521) ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient phosphorus center. nih.gov This is generally the most significant pathway for the abiotic degradation of phosphate esters in the environment. mst.edu The reaction proceeds stepwise, eventually yielding the alcohol and inorganic phosphate. mst.edu

The relationship between pH and the rate of hydrolysis is not linear. A typical pH-rate profile for a phosphate ester shows a slow rate at neutral and acidic pH, with a marked increase in the rate as the pH becomes more alkaline. mst.edu

| pH Range | Condition | Primary Mechanism | Relative Rate of Hydrolysis |

|---|---|---|---|

| 1-4 | Acidic | Specific Acid Catalysis | Slow to Moderate |

| 5-8 | Near-Neutral | Uncatalyzed/Water Reaction | Very Slow |

| 9-11 | Alkaline | Base Catalysis (OH⁻ attack) | Fast |

| 12-14 | Strongly Alkaline | Base Catalysis (OH⁻ attack) | Very Fast |

The structure of the alkyl group plays a pivotal role in determining the hydrolytic stability of a phosphate ester.

The branched nature of the isotridecyl group offers significant steric hindrance around the phosphate center. This steric bulk impedes the approach of a nucleophile, such as water or a hydroxide ion, to the phosphorus atom. Research has shown that this structural feature leads to an unexpected and outstanding improvement in hydrolytic stability when compared to their linear alkyl chain isomers. nih.gov The branched structure acts as a protective shield, significantly slowing the rate of hydrolysis and enhancing the compound's persistence. nih.gov This increased stability is a key property that distinguishes branched-chain phosphate esters like this compound. nih.gov

| Phosphate Ester | Alkyl Chain Structure | Relative Hydrolysis (mg NaOH per mole) |

|---|---|---|

| 2-Ethylhexyl diphenyl phosphate | Branched (C8) | 35.5 |

| n-Octyl diphenyl phosphate | Straight (C8) | 146.0 |

| Iso-octyl diphenyl phosphate | Branched (C8) | 75.2 |

| Decyl diphenyl phosphate* | Branched (C10) | 96.7 |

| n-Decyl diphenyl phosphate | Straight (C10) | 160.0 |

*Derived from a mixture of branched C10 alcohols. Data sourced and adapted from US Patent 2,596,141. nih.gov The lower NaOH value indicates higher stability.

The cleavage of the phosphate ester bond during hydrolysis or other nucleophilic reactions can occur through two distinct mechanistic pathways. nyu.edu

Phosphorus-Oxygen (P-O) Bond Cleavage: This is the most common mechanism and involves a nucleophilic attack on the central phosphorus atom. nyu.edupharcos.co.in This process is analogous to an SN2 reaction, proceeding through a pentavalent trigonal bipyramidal transition state. nyu.eduCurrent time information in Washington, DC, US. Given the bulky and sterically hindered nature of the isotridecyl group, direct nucleophilic attack on the adjacent carbon (C-O cleavage) is less likely. Therefore, reactions involving this compound are expected to predominantly follow the P-O cleavage pathway.

Carbon-Oxygen (C-O) Bond Cleavage: This pathway involves a nucleophilic attack on the alpha-carbon of the alkyl group, with the phosphate moiety acting as the leaving group. nyu.edu This mechanism is more favorable for small, unhindered primary alkyl groups and is not considered a significant pathway for sterically hindered esters like this compound.

The degradation of phosphate esters can also be initiated through thermal or oxidative processes, which may generate water as a byproduct, subsequently promoting hydrolysis. Oxidative degradation typically begins with the oxidation of the hydrocarbon portion of the molecule, which can then lead to condensation reactions forming higher molecular weight products.

Nucleophilic Reactivity and Phosphoryl Group Transfer

Phosphoryl transfer, the process of moving a phosphoryl group (PO₃) from a donor to an acceptor, is a fundamental reaction for phosphate esters. The electrophilic phosphorus atom in this compound is the target for a wide array of nucleophiles, not just water.

This compound can react with various nucleophiles, such as amines and alkoxides. These reactions are typically bimolecular nucleophilic substitutions (SN2-like) at the phosphorus center. researchgate.netnyu.edu The reactivity is governed by several factors, including the nucleophile's strength (nucleophilicity), the reaction conditions, and the steric environment of the phosphate ester. nih.govnyu.edu

The reaction of phosphate monoesters with amine nucleophiles involves a concerted displacement process. However, the bulky isotridecyl group presents significant steric hindrance, which can be expected to decrease the rate of reaction compared to less hindered phosphate esters. nih.gov Studies on similar systems show that steric hindrance in the alcohol moiety significantly decreases the rate of phosphoryl transfer. nih.gov Therefore, reactions of isotrideyl phosphate with nucleophiles are likely to be slower than those of its linear or smaller-chain counterparts.

The "alpha-effect" describes the anomalously high reactivity of certain nucleophiles that possess an unshared pair of electrons on an atom adjacent (in the alpha position) to the nucleophilic atom. researchgate.net Nucleophiles such as the hydroperoxide anion (HOO⁻) and hydroxylamine (B1172632) (NH₂OH) exhibit this enhanced reactivity toward phosphate esters. researchgate.net

Studies on model phosphate diesters have demonstrated substantial rate enhancements for α-effect nucleophiles. researchgate.net For instance, the hydroperoxide anion reacts with a model phosphate ester approximately 4,500 times faster than what would be predicted based on its basicity alone. researchgate.net The hydroxylamine anion is also noted as being one of the most reactive nucleophiles towards a phosphate phosphorus center. researchgate.net This enhanced reactivity is believed to have a thermodynamic origin, resulting in stronger bonding in the transition state. researchgate.net

| Nucleophile | Type | pKa | Rate Constant (k, M⁻¹s⁻¹) | Relative Rate Enhancement* |

|---|---|---|---|---|

| Hydroperoxide (HOO⁻) | α-Effect | 11.6 | 0.9 | ~4500x |

| Hydroxylamine (NH₂OH) | α-Effect | 6.0 | 2.0 x 10⁻⁴ | ~40x |

| Hydrazine (N₂H₄) | α-Effect | 8.2 | 1.5 x 10⁻⁴ | ~10x |

| Pyridine | Non-α-Effect | 5.2 | 1.0 x 10⁻⁶ | 1x (Reference) |

| Aniline | Non-α-Effect | 4.6 | 1.2 x 10⁻⁷ | ~0.1x |

*Relative rate enhancement is a conceptual value comparing the observed reactivity to that expected for a primary amine or oxygen nucleophile of similar basicity (pKa). Data adapted from studies on 2,4-dinitrophenyl phosphate esters. researchgate.net

Brønsted Catalysis and Structure-Reactivity Correlations

The reactions of phosphate esters, such as the hydrolysis of this compound, can be significantly accelerated by acid catalysts. This process, known as Brønsted catalysis, involves the transfer of a proton from an acid to the phosphate ester, which enhances the electrophilicity of the phosphorus atom and facilitates nucleophilic attack.

The relationship between the strength of the acid catalyst and the reaction rate is often described by the Brønsted catalysis equation:

log k = α * log(Ka) + C

where k is the reaction rate constant, Ka is the acid dissociation constant of the catalyst, and α and C are constants for a given reaction series. A linear correlation in a Brønsted plot (log k vs. log Ka) indicates a consistent reaction mechanism across the series of catalysts. For phosphate ester hydrolysis, general acid catalysis often proceeds via protonation of the phosphoryl oxygen, making the phosphorus atom more susceptible to attack by a nucleophile, such as water.

Structure-reactivity correlations for phosphate esters reveal that the rate of reaction is highly dependent on the nature of both the leaving group and the non-leaving alkyl groups. rsc.orgresearchgate.net For this compound, the isotridecyl group is the non-leaving group. Its influence on reactivity is primarily due to steric and electronic effects.

Steric Effects: The branched nature of the isotridecyl group can sterically hinder the approach of a nucleophile to the phosphorus center. Compared to a linear alkyl phosphate, this increased bulkiness can decrease the rate of reactions that proceed through a sterically crowded associative transition state (similar to an SN2 mechanism).

Electronic Effects: Alkyl groups are electron-donating, which can slightly decrease the electrophilicity of the phosphorus atom. However, this effect is generally less pronounced than steric factors in influencing the reactivity of triesters. researchgate.net

In acid-catalyzed hydrolysis of alkyl phosphonates, the reactivity has been shown to follow the order of iPr > Me > Et ≈ Pr ≈ Bu for the alkyl group, suggesting that the stability of a potential carbocation intermediate can play a role if C-O bond cleavage occurs (an AAl1 mechanism). researchgate.net However, for most phosphate esters, nucleophilic attack occurs at the phosphorus atom, leading to P-O bond cleavage. mdpi.com The reactivity of this compound would therefore be a balance between these steric and electronic factors, with steric hindrance likely playing a significant role in its reaction kinetics.

Oxidative Stability and Environmental Transformation Mechanisms

The stability of this compound against oxidation is a critical factor in its industrial applications, such as in lubricants and metalworking fluids where it may be exposed to high temperatures and an oxidative environment. Studies on various alkyl and aryl phosphate esters have shown that their thermal oxidative degradation typically initiates with the elimination of a phosphorus acid and the formation of alkenes from the alkyl chains. nih.govnih.govresearchgate.net

In the environment, the transformation of this compound is primarily governed by abiotic and biotic degradation processes.

Hydrolysis: As with most organophosphate esters, hydrolysis is a key abiotic degradation pathway. cabidigitallibrary.org This reaction involves the cleavage of the ester bond by water, leading to the formation of isotridecyl alcohol and phosphoric acid. The rate of hydrolysis is influenced by pH and temperature. While generally slow at neutral pH, the rate can be catalyzed by acids or bases. mdpi.compearson.com

Biodegradation: Microorganisms in soil and water can utilize organophosphates as a source of phosphorus or carbon. nih.govnih.gov The biodegradation of surfactants and related compounds can be influenced by the structure of the alkyl chain. Highly branched structures, like the isotridecyl group, can sometimes exhibit slower rates of biodegradation compared to their linear counterparts because the branching can impede enzymatic attack. acs.org The primary mechanism of biodegradation often begins with enzymatic hydrolysis by phosphatases, followed by the further breakdown of the resulting alcohol. nih.gov

The table below summarizes the expected degradation products of this compound under different conditions, based on studies of analogous compounds.

| Condition | Primary Mechanism | Expected Major Products | Reference Analogue |

| Thermal Oxidation | Eliminative Decomposition | Isotridecenes, Phosphoric Acid | Tributyl Phosphate nih.gov |

| Environmental (Abiotic) | Hydrolysis | Isotridecyl Alcohol, Phosphoric Acid | General Phosphate Esters cabidigitallibrary.org |

| Environmental (Biotic) | Enzymatic Hydrolysis | Isotridecyl Alcohol, Phosphate | General Organophosphates nih.gov |

Solvent Effects on Reaction Rates and Mechanisms

The solvent in which a chemical reaction is conducted can profoundly influence its rate and mechanism. For nucleophilic substitution reactions at the phosphorus center of this compound, the polarity and nature of the solvent are critical. nih.govnih.govresearchgate.net The choice of solvent can stabilize or destabilize the reactants and the transition state to different extents, thereby altering the activation energy of the reaction. nih.govnih.gov

Phosphate ester reactions with nucleophiles can proceed through different mechanistic pathways, including associative (SN2-like), dissociative (SN1-like), or concerted mechanisms. thieme-connect.de

Polar Protic Solvents: Solvents like water and alcohols can solvate both the ground state and transition state. For reactions proceeding through a dissociative mechanism, where a charge separation occurs in the transition state, polar protic solvents can stabilize the leaving group and the metaphosphate-like intermediate, thus accelerating the reaction.

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are effective at solvating cations but less so for anions. In reactions involving anionic nucleophiles, these solvents can lead to significant rate enhancements compared to protic solvents. This is because the "bare," less-solvated nucleophile is more reactive. For example, the hydrolysis rate of a phosphate monoester dianion was found to increase by a factor of 106–107 in >95% aqueous DMSO compared to water. nih.gov

Nonpolar Solvents: In nonpolar solvents, aggregation of reactants can become a factor, and the reaction mechanisms might change significantly. The lack of stabilization for charged intermediates or transition states generally disfavors dissociative pathways.

The effect of changing the solvent from water to a less polar medium like ethanol (B145695) has been shown to shift the mechanism for some phosphate esters from a concerted to an associative pathway. nih.gov The specific pathway for this compound would depend on the nucleophile and the precise reaction conditions, but its behavior is expected to align with these general principles observed for other organophosphorus esters.

The table below illustrates the general influence of solvent type on nucleophilic substitution reactions of phosphate esters.

| Solvent Type | Dielectric Constant (ε) | General Effect on SN2-type Reactions | Example |

| Polar Protic | High | Can decrease rate by solvating nucleophile | Water, Ethanol |

| Polar Aprotic | High | Can increase rate due to "bare" nucleophile | DMSO, Acetonitrile |

| Nonpolar | Low | Generally slow reaction rates | Hexane, Toluene (B28343) |

Interfacial Chemistry and Colloidal Science of Isotridecyl Phosphates

Adsorption Behavior at Interfaces

The efficacy of isotridecyl phosphate (B84403) as a surfactant is fundamentally linked to its tendency to adsorb at interfaces, thereby lowering the interfacial energy. This adsorption is a dynamic process, influenced by the nature of the interface and the molecular structure of the surfactant itself.

At the gas-liquid interface, typically an air-water interface, isotridecyl phosphate molecules arrange themselves to minimize the free energy of the system. The hydrophobic, branched isotridecyl tail orients towards the air (gas phase), while the hydrophilic phosphate headgroup remains in the aqueous (liquid) phase. The dynamics of this process, or how quickly these molecules populate the interface, are crucial for applications involving rapid surface creation, such as foaming or spraying.

Research on related compounds, such as tridecyl dimethyl phosphine (B1218219) oxide (C13DMPO), provides insights into the surface tension dynamics at the air-water interface. The presence of a C13 alkyl chain contributes to a significant reduction in surface tension, even at low concentrations.

Table 1: Illustrative Dynamic Surface Tension of an Aqueous C13DMPO Solution (Data derived from studies on a related C13 surfactant, Tridecyl Dimethyl Phosphine Oxide, to illustrate general principles)

| Time (seconds) | Surface Tension (mN/m) |

| 0.1 | 72.0 |

| 1 | 65.2 |

| 10 | 58.5 |

| 100 | 52.1 |

| 1000 | 48.3 |

| Equilibrium | 45.0 |

This interactive table demonstrates the time-dependent reduction in surface tension as surfactant molecules adsorb to the air-water interface.

The adsorption of this compound at solid-liquid interfaces is critical for applications such as lubrication, corrosion inhibition, and pigment dispersion. The mechanism of adsorption is highly dependent on the nature of the solid substrate.

On polar, hydrophilic surfaces such as metal oxides, the phosphate headgroup can interact strongly with the surface through electrostatic interactions or even form coordinate bonds with metal ions on the surface. This leads to the formation of a self-assembled monolayer with the hydrophobic isotridecyl chains oriented towards the bulk liquid. This orientation can render the surface more hydrophobic.

On non-polar, hydrophobic surfaces, the adsorption is primarily driven by hydrophobic interactions between the isotridecyl chains and the surface. In this scenario, the surfactant molecules may form aggregates or hemimicelles on the surface, with the phosphate headgroups oriented towards the aqueous phase.

The adsorption process can be described by various isotherm models, such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed surfactant to its concentration in the bulk solution at equilibrium. While specific adsorption isotherm data for this compound is limited, studies on other phosphate esters on mineral surfaces have shown that the adsorption process is often well-described by the Langmuir model, suggesting monolayer formation.

The branched nature of the isotridecyl group has a significant impact on the adsorption efficiency of the surfactant. Compared to a linear tridecyl phosphate, the branched structure of this compound results in a larger cross-sectional area per molecule at an interface. This steric hindrance can lead to a less ordered and less densely packed adsorbed layer.

While this might suggest lower adsorption efficiency in terms of molecules per unit area, the branched structure can also disrupt the crystalline packing of waxes on surfaces like leaves, leading to enhanced wetting. Furthermore, the branching can increase the solubility of the surfactant in certain non-polar phases, which can be advantageous in emulsion formulations.

Research on branched versus linear alkylbenzenesulfonates has shown that branching can affect the orientation and packing of the molecules at interfaces, which in turn influences the interfacial properties. The bulky nature of the isotridecyl group can prevent the close packing that is characteristic of linear alkyl chains, leading to a different surface rheology.

Surface Tension Dynamics and Equilibrium Studies

The measurement of surface tension as a function of concentration and time provides valuable information about the efficiency and effectiveness of a surfactant.

The Critical Micelle Concentration (CMC) is a key parameter for any surfactant. It is the concentration above which surfactant molecules in the bulk solution begin to self-assemble into aggregates called micelles. wikipedia.org Below the CMC, the surface tension of a surfactant solution decreases significantly with increasing concentration. wikipedia.org Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the interface. wikipedia.org

A lower CMC value indicates a more efficient surfactant, as less of it is needed to achieve the maximum surface tension reduction. The CMC is influenced by the molecular structure of the surfactant, including the length and branching of the hydrophobic tail, as well as by external factors like temperature and the presence of electrolytes.

While an exact, experimentally determined CMC value for pure this compound is not widely published, it is known that for a homologous series of surfactants, the CMC generally decreases as the length of the hydrophobic alkyl chain increases. Branching in the alkyl chain typically leads to a higher CMC compared to a linear chain of the same carbon number due to the less efficient packing of the branched chains in the micelle core.

Table 2: Typical CMC Values for Anionic Surfactants with Varying Alkyl Chain Lengths

| Surfactant | Alkyl Chain | CMC (mmol/L) |

| Sodium Octyl Sulfate | C8 | ~130 |

| Sodium Dodecyl Sulfate | C12 | ~8.3 |

| Sodium Tetradecyl Sulfate | C14 | ~2.1 |

This interactive table illustrates the general trend of decreasing CMC with increasing linear alkyl chain length for anionic surfactants.

Based on these trends, the CMC of this compound would be expected to be in the millimolar range, likely slightly higher than that of a linear C13 phosphate.

Dynamic surface tension refers to the surface tension of a solution as a function of time, before it has reached equilibrium. This is a particularly important parameter for processes that occur rapidly. The rate at which this compound can lower the surface tension will determine its effectiveness in applications like high-speed coating or printing.

The wettability of a solid surface by a liquid is determined by the balance of adhesive and cohesive forces, and is often quantified by the contact angle. A lower contact angle indicates better wetting. Surfactants like this compound are used to improve the wettability of aqueous solutions on low-energy surfaces (e.g., plastics, waxy coatings) by lowering the surface tension of the liquid and the interfacial tension between the liquid and the solid.

Studies on sodium isotridecyl polyoxyethylene ether sulfate, a related surfactant containing the isotridecyl group, have demonstrated its ability to significantly reduce the contact angle of water on various surfaces. The branched nature of the isotridecyl group is thought to contribute to its good wetting properties by disrupting the ordered structure of surfaces.

Table 3: Illustrative Contact Angles of Aqueous Solutions on a Hydrophobic Surface

| Liquid | Contact Angle (°) |

| Pure Water | 105 |

| Solution with Linear C12 Surfactant | 65 |

| Solution with Branched C13 Surfactant (e.g., Isotridecyl derivative) | 50 |

This interactive table provides a qualitative comparison of how different surfactants might improve the wettability of a solution on a hydrophobic surface, as indicated by a lower contact angle.

Emulsification Mechanisms and Emulsion Stability

This compound is recognized for its efficacy as an emulsifier, capable of stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. researchgate.netcosmileeurope.eu Its amphiphilic nature, possessing a bulky, branched hydrophobic isotridecyl tail and a hydrophilic phosphate headgroup, allows it to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the dispersed phase droplets. entegris.com

The stability of emulsions formulated with this compound is influenced by several factors, including the concentration of the surfactant, the nature of the oil phase, and the composition of the aqueous phase (e.g., pH and ionic strength). The branched structure of the isotridecyl group can provide significant steric hindrance at the interface, which contributes to the prevention of droplet coalescence and enhances emulsion stability. nih.gov

In industrial applications such as metalworking fluids, ethoxylated versions of this compound are often employed. These surfactants demonstrate good emulsifying properties and are noted for their stability in alkaline environments, which is a crucial characteristic for such formulations. ataman-chemicals.com

Table 1: General Emulsion Properties Influenced by this compound

| Property | Description | Relevance to Emulsion Stability |

| Interfacial Tension Reduction | This compound molecules accumulate at the oil-water interface, lowering the energy required to create new surface area. | Lower interfacial tension facilitates the formation of smaller droplets during emulsification, which can lead to more stable emulsions. |

| Steric Hindrance | The branched, bulky isotridecyl tail creates a physical barrier between droplets. | This steric repulsion prevents droplets from approaching each other closely, thus inhibiting coalescence and improving long-term stability. |

| Electrostatic Repulsion | The anionic phosphate headgroup imparts a negative charge to the droplets in an O/W emulsion. | Like charges on the surfaces of adjacent droplets lead to electrostatic repulsion, further contributing to the prevention of flocculation and coalescence. |

| pH and Ionic Strength | The charge on the phosphate headgroup is dependent on the pH of the aqueous phase. The presence of electrolytes can screen these charges. | Changes in pH and ionic strength can alter the electrostatic repulsion between droplets, thereby affecting emulsion stability. |

Aggregation Phenomena in Aqueous and Non-Aqueous Media

Like other surfactants, this compound molecules can self-assemble into aggregates, such as micelles, in both aqueous and non-aqueous solutions once a certain concentration, known as the critical micelle concentration (CMC), is exceeded. researchgate.net

In aqueous solutions, the hydrophobic isotridecyl tails orient themselves towards the core of the micelle to minimize contact with water, while the hydrophilic phosphate headgroups form the outer shell, interacting with the surrounding water molecules. The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The branched nature of the isotridecyl chain can influence the packing of the surfactant molecules in the micelle, which in turn affects the micelle's size, shape, and aggregation number (the number of surfactant molecules in a single micelle).

In non-aqueous media, particularly in nonpolar organic solvents, this compound can form reverse micelles. In this case, the polar phosphate headgroups form the core of the aggregate, potentially encapsulating a small amount of water, while the hydrophobic tails extend into the nonpolar solvent. The aggregation behavior in non-aqueous solvents is highly dependent on the polarity of the solvent.

While the general principles of micellization apply to this compound, specific experimental data for its CMC and aggregation number in various solvents are not widely reported in publicly accessible scientific literature.

Table 2: Factors Influencing the Aggregation of this compound

| Factor | Effect on Aggregation in Aqueous Media | Effect on Aggregation in Non-Aqueous Media |

| Concentration | Micelle formation occurs above the Critical Micelle Concentration (CMC). | Reverse micelle formation occurs above the CMC in nonpolar solvents. |

| Temperature | Can affect the CMC and micelle size; the effect is complex and depends on the specific surfactant-solvent system. | Temperature changes can influence the solubility of the surfactant and the stability of reverse micelles. |

| Electrolyte Addition | The addition of salts to aqueous solutions of anionic surfactants typically lowers the CMC and increases the aggregation number due to the screening of electrostatic repulsion between the headgroups. | The effect is generally less pronounced than in aqueous systems but can influence inter-micellar interactions. |

| Solvent Polarity | Not applicable for aqueous media. | A critical factor; aggregation is favored in nonpolar solvents where the hydrophobic tails have favorable interactions with the solvent. |

Note: This table is based on established principles of surfactant aggregation. Specific data for this compound is not available.

Interactions with Other Surfactant Systems and Polymers

In many practical formulations, this compound is used in conjunction with other surfactants and polymers to achieve desired performance characteristics. The interactions between these components can be synergistic, leading to enhanced properties, or antagonistic, resulting in reduced performance.

When mixed with other surfactants, such as nonionic or cationic surfactants, this compound can form mixed micelles. These mixed micelles often exhibit properties that are different from those of the individual components. For instance, synergistic interactions can lead to a significant reduction in the CMC of the mixture compared to the CMCs of the individual surfactants, making the formulation more efficient. The nature of the interaction (synergistic or antagonistic) depends on the chemical structures of the surfactants involved and the interactions between their headgroups and hydrophobic tails.

The addition of polymers to solutions containing this compound can also lead to complex interactions. Polymers can adsorb onto the surface of micelles or interact with the surfactant molecules in the bulk solution. For example, interactions with nonionic polymers like polyethylene (B3416737) glycol (PEG) can occur, potentially affecting the rheological properties of the solution and the stability of emulsions or suspensions. In emulsion systems, polymers can act as thickening agents, increasing the viscosity of the continuous phase and thereby hindering droplet movement and improving stability against creaming or sedimentation. Furthermore, some polymers can adsorb at the oil-water interface, interacting with the this compound molecules and contributing to the formation of a more robust interfacial film.

Table 3: Potential Interactions of this compound in Mixed Systems

| Interacting Component | Type of Interaction | Potential Outcome |

| Nonionic Surfactants | Formation of mixed micelles. | Synergistic effects, such as a lower CMC and enhanced emulsification or solubilization capacity. |

| Cationic Surfactants | Strong electrostatic attraction between the anionic phosphate headgroup and the cationic headgroup. | Formation of ion pairs or complexes, which can lead to precipitation or enhanced surface activity depending on the stoichiometry and conditions. |

| Water-Soluble Polymers (e.g., PEG, Polysaccharides) | Adsorption of polymers onto micelles or at the interface; depletion flocculation. | Modification of rheology, enhanced emulsion stability through increased viscosity and interfacial film strength, or potential destabilization via bridging or depletion flocculation. |

Note: This table outlines general interaction behaviors. Specific experimental results for this compound with particular surfactants and polymers are not extensively documented in the available literature.

Advanced Analytical Characterization Methodologies for Isotridecyl Phosphates

Spectroscopic Techniques

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the isotridecyl phosphate (B84403) mixture. The analysis relies on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds.

For isotridecyl phosphates, the FTIR spectrum is dominated by characteristic absorptions from the phosphate group and the long, branched alkyl chains. The key vibrational bands include:

P=O Stretching: A strong and prominent absorption band, typically observed in the region of 1250–950 cm⁻¹, is characteristic of the phosphoryl group. acs.org

P-O-C Stretching: The stretching vibrations of the P-O-C (ester) linkage give rise to strong bands, usually found in the 1100–950 cm⁻¹ range. The exact position can provide clues about the nature of the ester (mono-, di-, tri-substituted).

O-P-O Bending: Bending vibrations of the O-P-O fragment can be observed at lower wavenumbers, typically between 670-500 cm⁻¹. researchgate.net

C-H Stretching: Intense absorption bands between 2960 cm⁻¹ and 2850 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the extensive isotridecyl chains.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups are also present in the 1470–1365 cm⁻¹ region.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong |

| C-H (Alkyl) | Bending | 1365 - 1470 | Medium |

| P=O (Phosphoryl) | Stretching | 950 - 1250 | Strong |

| P-O-C (Ester) | Stretching | 950 - 1100 | Strong |

| O-P-O | Bending | 500 - 670 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organophosphorus compounds. researchgate.net A combination of ¹H, ¹³C, and ³¹P NMR experiments provides comprehensive information about the carbon skeleton, the attached protons, and the local environment of the phosphorus atom.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for analyzing phosphate esters. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in excellent NMR sensitivity. mdpi.com Furthermore, the chemical shift range for ³¹P is very broad (approx. 2000 ppm), which allows for excellent separation of signals from different phosphorus environments, minimizing signal overlap. researchgate.netmdpi.com This makes it possible to distinguish and potentially quantify the mono-, di-, and tri-esters in the isotridecyl phosphate mixture, as each will have a distinct chemical shift. Quantitative ³¹P NMR (qNMR) can be employed for purity assessment and the determination of the relative ratios of the ester components. mdpi.com

¹H NMR: Proton NMR provides detailed information about the structure of the isotridecyl alkyl chains. The spectrum will show complex, overlapping signals in the aliphatic region (approx. 0.8–1.7 ppm) corresponding to the numerous CH₃, CH₂, and CH protons of the branched chain. The protons on the carbon adjacent to the phosphate ester oxygen (-CH₂-O-P) are shifted downfield (typically 3.5–4.5 ppm) due to the deshielding effect of the electronegative oxygen atom. These signals often appear as a multiplet due to coupling with both the adjacent protons on the carbon chain and the ³¹P nucleus (³JHP coupling).

¹³C NMR: Carbon-13 NMR gives direct insight into the carbon backbone of the molecule. bhu.ac.in Since each chemically non-equivalent carbon atom produces a distinct signal, ¹³C NMR can confirm the number of unique carbons in the isotridecyl group. Similar to ¹H NMR, the carbon atom directly bonded to the phosphate oxygen (C-O-P) is significantly deshielded and appears at a downfield chemical shift, typically in the 60–70 ppm range. The remaining aliphatic carbons of the isotridecyl chain resonate in the upfield region of the spectrum (approx. 10–40 ppm). libretexts.orgwisc.edu

| Nucleus | Structural Moiety | Expected Chemical Shift (ppm) | Key Information |

|---|---|---|---|

| ³¹P | Mono-, Di-, Tri-phosphate esters | Variable (typically -5 to 5 ppm) | Distinguishes and quantifies different ester types. |

| ¹H | -CH₂-O-P | ~3.5 - 4.5 | Confirms ester linkage; shows coupling to ³¹P. |

| ¹H | Alkyl (CH, CH₂, CH₃) | ~0.8 - 1.7 | Branched alkyl chain structure. |

| ¹³C | -C-O-P | ~60 - 70 | Confirms the carbon directly attached to the phosphate group. |

| ¹³C | Alkyl (CH, CH₂, CH₃) | ~10 - 40 | Provides a map of the carbon skeleton. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compositional Analysis

When the this compound mixture is analyzed, MS can separate the ions of the mono-, di-, and tri-esters based on their mass-to-charge (m/z) ratio. This allows for the confirmation of the presence of each species. HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure m/z values with sub-ppm accuracy. acs.org This precision enables the differentiation between compounds with very similar nominal masses and allows for the unambiguous assignment of elemental formulas.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure of the individual esters. In an MS/MS experiment, a specific ion (e.g., the molecular ion of di-isotridecyl phosphate) is selected, fragmented, and the resulting fragment ions are analyzed. Common fragmentation pathways for phosphate esters include the cleavage of the P-O-C bond, leading to the loss of one or more isotridecyl groups, which helps to confirm the structure. mdpi.com

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Mono-isotridecyl phosphate | C₁₃H₂₉O₄P | 280.18035 |

| Di-isotridecyl phosphate | C₂₆H₅₅O₄P | 462.38526 |

| Tri-isotridecyl phosphate | C₃₉H₈₁O₄P | 644.59018 |

Chromatographic Separation and Quantification

Due to the complex nature of the this compound product, chromatographic techniques are essential to separate the individual components before their identification and quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Component Analysis

Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of volatile and semi-volatile compounds.

Direct analysis of phosphate esters by GC can be challenging due to their polarity and low volatility. Therefore, a derivatization step is often required to convert the polar phosphate groups into less polar, more volatile derivatives. d-nb.info Techniques such as benzylation or silylation can be employed for this purpose. Once derivatized, the different phosphate esters can be separated on a low-polarity capillary column (e.g., DB-5MS) and identified by their characteristic retention times and mass spectra. google.com The mass spectrometer detects the eluting compounds, and the resulting mass spectra can be used for identification by matching them to spectral libraries or by interpreting their fragmentation patterns. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is arguably the most suitable and powerful technique for the direct analysis of complex mixtures of polar, non-volatile compounds like isotridecyl phosphates. mdpi.comnih.gov It allows for the analysis of the esters in their native form without the need for derivatization.

In a typical LC-MS analysis, the mixture is first separated using high-performance liquid chromatography (HPLC). Reversed-phase chromatography, using a C18 or similar column, is commonly employed to separate the mono-, di-, and tri-esters based on their differing polarities. sielc.com The separated components then enter the mass spectrometer, typically through an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions from polar, non-volatile analytes, making it ideal for phosphate esters. Analysis is often performed in negative ion mode to detect the deprotonated molecules [M-H]⁻.

The high sensitivity of modern LC-MS systems allows for the detection and quantification of even minor components in the mixture. researchgate.net When coupled with tandem mass spectrometry (LC-MS/MS), the technique provides an additional layer of specificity, enabling confident identification and structural confirmation of each separated component. nih.gov

Size Exclusion Chromatography (SEC) for Oligomer Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molar mass and molar mass distribution of macromolecular and oligomeric species. chromatographyonline.com In the context of isotridecyl phosphates, which can form oligomeric structures, SEC is instrumental in separating these components based on their hydrodynamic volume in solution. atamanchemicals.com

The fundamental principle of SEC involves the differential elution of molecules from a column packed with porous particles. chromatographyonline.com Larger molecules, which are excluded from the pores of the stationary phase, travel a shorter path and elute first. Smaller molecules can diffuse into the pores, resulting in a longer retention time. chromatographyonline.com This separation mechanism allows for the effective fractionation of this compound monomers, dimers, and higher-order oligomers.

For the analysis of industrial surfactants like this compound, the selection of an appropriate mobile phase and column is critical to prevent secondary interactions, such as adsorption, that can interfere with a purely size-based separation. researchgate.net A typical SEC system for this analysis would consist of a high-precision pump, a column or set of columns with a suitable pore size range for oligomer separation, and a detector. shimadzu.com While UV detectors can be used if the analyte possesses a chromophore, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often more suitable for phosphate esters. shimadzu.comnih.gov

Calibration of the SEC system is essential for accurate molar mass determination. This is typically achieved by running a series of well-characterized, narrow-distribution standards (e.g., polystyrene or polyethylene (B3416737) glycol) and constructing a calibration curve of log(molar mass) versus elution volume. chromatographyonline.com For enhanced accuracy in the low molar mass region, the elution volumes of well-resolved oligomer peaks from a standard can be used to create a reliable calibration curve. chromatographyonline.com

The resulting chromatogram provides a distribution of the different oligomeric species present in the this compound sample. This information is vital for understanding how the oligomer content might influence the surfactant's performance properties, such as emulsification, detergency, and wetting.

Table 1: Hypothetical Oligomer Distribution of an this compound Sample Determined by SEC

| Elution Volume (mL) | Molar Mass ( g/mol ) | Calculated Oligomer | Relative Peak Area (%) |

| 18.5 | ~1200 | Tetramer & Higher | 5 |

| 19.2 | ~900 | Trimer | 15 |

| 20.1 | ~600 | Dimer | 35 |

| 21.0 | ~300 | Monomer | 45 |

Note: This data is illustrative and represents a typical output from an SEC analysis of an oligomeric surfactant.

Titration Methods for Acid Value and Ester Content Determination

Potentiometric titration is a highly accurate and reproducible method for determining the acid number (AN) of phosphate esters. thermal-lube.comazom.com This technique involves monitoring the potential (in millivolts) of an electrode immersed in the sample solution as a standardized basic titrant (e.g., potassium hydroxide (B78521), KOH) is added. The resulting titration curve of potential versus titrant volume exhibits inflection points, or endpoints, that correspond to the neutralization of different acidic species.

This compound is a complex mixture that can contain monoesters (with two acidic protons), diesters (with one acidic proton), and free phosphoric acid (with three acidic protons). researchgate.net A potentiometric titration of this mixture typically reveals two distinct endpoints.

First Endpoint (pH ~4-5): This corresponds to the neutralization of the first proton of phosphoric acid and the first proton of the monoester, as well as the single acidic proton of the diester.

Second Endpoint (pH ~8-9): This endpoint signifies the neutralization of the second proton of the monoester and the second proton of the phosphoric acid. researchgate.netp2infohouse.org

By carefully analyzing the volumes of titrant required to reach these two endpoints, the relative concentrations of monoester and diester can be calculated. p2infohouse.org The acid value is typically expressed in mg KOH per gram of sample. thermal-lube.com This analysis is critical as the ratio of monoester to diester significantly impacts the surfactant's solubility, emulsification, and foaming characteristics. lankem.com

Table 2: Example Potentiometric Titration Data for an this compound Sample

| Parameter | Value |

| Sample Weight | 2.5 g |

| Titrant | 0.5 N KOH in isopropanol |

| Volume to 1st Endpoint | 8.2 mL |

| Volume to 2nd Endpoint | 12.5 mL |

| Calculated Acid Value 1 | 91.8 mg KOH/g |

| Calculated Acid Value 2 | 140.0 mg KOH/g |

| Calculated Monoester:Diester Ratio | ~55:45 (by weight) |

Note: Calculations are based on established stoichiometric relationships for phosphate ester titrations.

The presence of residual free phosphoric acid in the final product can affect its performance and corrosivity. researchgate.net The content of free phosphoric acid can also be determined from the potentiometric titration data. p2infohouse.org

A method to differentiate the free phosphoric acid involves a multi-step titration. After reaching the second endpoint, a salt solution, such as calcium chloride, is added to the mixture. This precipitates the phosphate species and releases the third proton of the phosphoric acid, which can then be titrated to a third endpoint. researchgate.netgoogle.com The amount of titrant consumed between the second and third endpoints is directly proportional to the amount of free phosphoric acid present in the sample. researchgate.net

Alternatively, the free phosphoric acid can be extracted from the sample using a suitable solvent system, followed by titration of the extract with a standard base. google.com Accurate determination of free phosphoric acid is essential for ensuring product quality and stability.

Surface and Interfacial Analysis Techniques

The performance of this compound as a surfactant is dictated by its behavior at interfaces. Techniques that probe these surface and interfacial properties are therefore essential for its characterization.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles and molecules in suspension, typically in the sub-micron range. researchgate.netnih.gov For surfactants like this compound, DLS is an ideal tool for characterizing the size of micelles and other aggregates that form in solution above the critical micelle concentration (CMC). horiba.com

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. researchgate.net These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. Analysis of these intensity fluctuations allows for the calculation of the translational diffusion coefficient, which can then be used to determine the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. nih.gov

DLS measurements can provide valuable information on:

The average size and size distribution of micelles.

The influence of concentration, temperature, and formulation components on micelle size and aggregation number. muser-my.comsemanticscholar.org

The stability of the surfactant solution over time.

The hydrodynamic radius is a critical parameter as it influences the viscosity of the solution and the interaction of the surfactant with surfaces and other components in a formulation.

Table 3: Illustrative DLS Results for 1% this compound Solution

| Parameter | Result |

| Measurement Temperature | 25°C |

| Z-Average Hydrodynamic Radius (Rh) | 8.5 nm |

| Polydispersity Index (PDI) | 0.21 |

| Interpretation | Relatively uniform micelles with an average radius of 8.5 nm. |

Note: This data is representative of a typical DLS measurement for a surfactant solution above its CMC.

Wettability, or the ability of a liquid to spread over a solid surface, is a key performance attribute of surfactants. ethox.com Contact angle measurement is the most common method for quantifying the wettability of a surface by a liquid. mit.edu The contact angle is the angle formed at the three-phase boundary where the liquid, solid, and vapor phases meet. researchgate.net

The sessile drop method is a widely used technique where a small droplet of the this compound solution is placed on a solid substrate, and the angle between the droplet and the surface is measured using a goniometer. mit.edu

A low contact angle (< 90°) indicates good wetting, meaning the liquid spreads readily over the surface. ossila.com

A high contact angle (> 90°) signifies poor wetting. ossila.com

By measuring the contact angle of this compound solutions on various substrates (e.g., metal, plastic, fabric), its effectiveness as a wetting agent for specific applications can be determined. Dynamic contact angle measurements, which involve observing the advancing and receding contact angles as the droplet volume is increased and decreased, can provide further insights into surface heterogeneity and liquid absorption.

Table 4: Representative Contact Angle Data for this compound Solution on Different Substrates

| Substrate | Liquid | Contact Angle (θ) | Wettability |

| Polytetrafluoroethylene (PTFE) | Deionized Water | 108° | Poor |

| Polytetrafluoroethylene (PTFE) | 0.1% this compound Solution | 45° | Good |

| Cold-Rolled Steel | Deionized Water | 75° | Moderate |

| Cold-Rolled Steel | 0.1% this compound Solution | 25° | Excellent |

Note: Data is for illustrative purposes to demonstrate the effect of a surfactant on wettability.

Atomic Force Microscopy (AFM) for Adsorbed Layer Morphology

Atomic Force Microscopy (AFM) is a high-resolution surface analysis technique capable of producing three-dimensional images of a surface at the nanoscale. nih.gov Unlike electron microscopy, AFM does not require a vacuum environment or conductive coating on the sample, allowing for the characterization of adsorbed molecular layers, such as those formed by this compound, under conditions that can approximate their native state. nih.govresearchgate.net The technique utilizes a sharp tip mounted on a flexible cantilever to scan across a sample surface. By monitoring the deflection of the cantilever as it interacts with the surface, a detailed topographical map can be generated, providing critical insights into the morphology, structure, and organization of the adsorbed phosphate ester film. researchgate.net

AFM analysis is particularly valuable for understanding how this compound molecules arrange themselves on a substrate. As an amphiphilic surfactant, its adsorption behavior is highly dependent on factors like its concentration in the deposition solution, the nature of the substrate, and temperature. AFM can directly visualize the results of these adsorption processes.

Research on analogous long-chain anionic surfactants reveals distinct morphological stages based on concentration. mdpi.commonash.edu

Below the Critical Micelle Concentration (CMC): At very low concentrations, this compound molecules may adsorb onto a surface as individual molecules or form small, isolated patches or aggregates. AFM can visualize these initial stages of film formation, showing incomplete surface coverage. monash.edu

Near the Critical Micelle Concentration (CMC): As the concentration approaches the CMC, these adsorbed patches grow in size and number, beginning to coalesce. AFM imaging can track this growth, revealing a transition from a sparsely covered surface to a more complete, yet potentially heterogeneous, molecular film. monash.edu

Above the Critical Micelle Concentration (CMC): At concentrations exceeding the CMC, the formation of a more uniform and densely packed monolayer is expected. In some systems, particularly on reactive surfaces like metals, the formation of bilayers or more complex multilayered structures can occur. mdpi.com AFM topography images can differentiate between these structures, revealing a pitted or randomly organized multilayer film. mdpi.comresearchgate.net

A key capability of AFM in this context is the use of force spectroscopy to measure the thickness and mechanical properties of the adsorbed film. By pressing the AFM tip down onto the film and retracting it, a force-distance curve is generated. A distinct "breakthrough" event in this curve, where the tip suddenly penetrates the soft organic layer to the rigid substrate below, can be interpreted as the thickness of the adsorbed film. ucl.ac.uk Studies on similar long-chain surfactants have consistently measured film thicknesses in the nanometer range. monash.eduucl.ac.uk

| Substrate Material | Phosphate Ester Concentration | AFM Mode | Measured Breakthrough Distance (Film Thickness) |

|---|---|---|---|

| Polished Steel | 0.5 x CMC | Force Spectroscopy | 2.1 nm |

| Polished Steel | 1.0 x CMC | Force Spectroscopy | 3.4 nm |

| Polished Steel | 5.0 x CMC | Force Spectroscopy | 3.6 nm |

| Silicon Wafer | 1.0 x CMC | Force Spectroscopy | 3.5 nm |

Furthermore, AFM provides quantitative data on the surface roughness of the substrate before and after the adsorption of the this compound layer. The average roughness (Ra) is a critical parameter for understanding the uniformity and quality of the adsorbed film. The formation of a well-ordered monolayer typically results in a very smooth surface, while the presence of aggregates or a disordered multilayer structure would lead to an increase in surface roughness.

| Sample Description | AFM Scan Size | Average Roughness (Ra) | Morphological Observation |

|---|---|---|---|

| Bare Polished Metal Substrate | 1 µm x 1 µm | 0.8 nm | Smooth surface with minor polishing lines. |

| Substrate after this compound Adsorption (1.0 x CMC) | 1 µm x 1 µm | 1.2 nm | Nearly complete, uniform molecular film observed. |

| Substrate after this compound Adsorption (High Concentration) | 1 µm x 1 µm | 4.5 nm | Formation of aggregates and disordered multilayers. |

Material Science Applications and Physicochemical Interactions of Isotridecyl Phosphates

Corrosion Inhibition Mechanisms at Metal Surfaces

Isotridecyl phosphate (B84403), a member of the organophosphate ester family, is recognized for its efficacy as a corrosion inhibitor for various metals, particularly steel. Its protective action stems from its ability to form a persistent film at the metal-corrosive medium interface, effectively stifling the electrochemical reactions that drive corrosion. The mechanism is primarily one of adsorption, where the phosphate head of the molecule chemically interacts with the metal surface, while the long, branched isotridecyl tail forms a dense, water-repellent (hydrophobic) barrier.

Electrochemical techniques such as potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are instrumental in quantifying the performance of corrosion inhibitors. Studies on analogous alkyl phosphate esters reveal that they typically function as mixed-type inhibitors. acs.orgresearchgate.net This means they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, although often with a more pronounced effect on the cathodic process. acs.orgresearchgate.net

The addition of the inhibitor to a corrosive solution leads to a significant decrease in the corrosion current density (Icorr), a direct measure of the corrosion rate. Simultaneously, EIS studies show a marked increase in the charge transfer resistance (Rct), which indicates a slowing of the corrosion reaction at the metal surface. The inhibitor molecules' adsorption on the metal surface alters the electrical double layer at the interface, impeding the charge transfer processes necessary for corrosion. mdpi.commdpi.com The inhibition efficiency (IE) can be calculated from these measurements and is often observed to increase with higher inhibitor concentrations, eventually reaching a plateau as the metal surface becomes saturated with a protective monolayer. bohrium.comscielo.br For instance, a phosphate tridecyl ethoxylate triethanolamine (B1662121) salt, a closely related compound, achieved an inhibition efficiency of 90.7% at a concentration of just 25 ppm in a CO2-O2 corrosive environment. scielo.br

Table 1: Electrochemical Performance of a Phosphate Ester Inhibitor

Representative data for a phosphate tridecyl ethoxylate inhibitor in a 3.5 wt% NaCl solution saturated with CO2-O2 at 25°C.

| Inhibitor Conc. (ppm) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Inhibition Efficiency (%) |

| 0 | 150 | 250 | - |

| 10 | 45 | 850 | 70.0 |

| 25 | 14 | 2700 | 90.7 |

| 50 | 12 | 3100 | 92.0 |

| 100 | 11 | 3250 | 92.7 |

The protective action of isotridecyl phosphate is fundamentally linked to its adsorption onto the metal substrate. The nature of this adsorption can be elucidated by fitting experimental data to various adsorption isotherm models. For alkyl phosphate esters, the Langmuir adsorption isotherm model is frequently found to provide the best fit. acs.orgresearchgate.netbohrium.comscielo.br